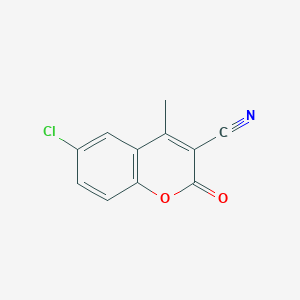

6-Chloro-3-cyano-4-methylcoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTVXFGXASPMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351005 | |

| Record name | 6-chloro-3-cyano-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56394-24-2 | |

| Record name | 6-chloro-3-cyano-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Properties of 6-Chloro-3-cyano-4-methylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-3-cyano-4-methylcoumarin. While this compound is commercially available, a complete, publicly available dataset of its spectroscopic properties is not readily found in a single source. Therefore, this guide combines available information with data-driven estimations based on structurally similar coumarin derivatives to present a predictive yet thorough analysis. Detailed experimental protocols for acquiring this spectroscopic data are also provided.

Chemical Structure and Properties

This compound is a derivative of coumarin, a bicyclic heterocyclic compound. The presence of a chlorine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 4-position significantly influences its electronic and, consequently, its spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆ClNO₂ | |

| Molecular Weight | 219.62 g/mol | |

| Appearance | Solid | |

| SMILES String | CC1=C(C#N)C(=O)Oc2ccc(Cl)cc12 | |

| InChI Key | JYTVXFGXASPMRG-UHFFFAOYSA-N |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are extrapolated from known data of closely related compounds, including 3-cyano-4-methylcoumarin and other chlorinated coumarins.

UV-Visible Absorption Spectroscopy

-

Solvent: Ethanol

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Chromophore ~320-330 Not Reported π → π* transition of the coumarin ring | ~270-280 | Not Reported | n → π* transition of the carbonyl group |

Fluorescence Spectroscopy

-

Solvent: Ethanol

Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φ) | ~330-340 | ~380-400 | Not Reported |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2230 | C≡N | Stretching |

| ~1720-1740 | C=O (lactone) | Stretching |

| ~1610 | C=C | Stretching |

| ~1100-1300 | C-O | Stretching |

| ~750-850 | C-Cl | Stretching |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment ~7.6 d 1H H-5 ~7.4 dd 1H H-7 ~7.3 d 1H H-8 | ~2.6 | s | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment ~160 C=O (C-2) ~154 C-9 ~152 C-4 ~133 C-5 ~130 C-7 ~125 C-6 ~118 C-10 ~116 C≡N ~115 C-8 ~105 C-3 | ~18 | -CH₃ |

Mass Spectrometry

| m/z | Ion |

| 219/221 | [M]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 191/193 | [M-CO]⁺ |

| 163/165 | [M-CO-CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of coumarin derivatives.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of 1x10⁻³ M. A working solution of 1x10⁻⁵ M is then prepared by serial dilution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm using a 1 cm path length quartz cuvette. The solvent is used as a blank for baseline correction.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

-

Sample Preparation: A dilute solution (typically 1x10⁻⁶ M) of the compound is prepared in a spectroscopic grade solvent to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used.

-

Data Acquisition: An excitation spectrum is first obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum). Then, an emission spectrum is recorded by exciting the sample at its λmax of absorption and scanning the emission wavelengths.

-

Data Analysis: The excitation and emission maxima are determined. The fluorescence quantum yield (Φ) can be calculated relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) in a 1:100 ratio and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded for baseline correction.

-

Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values (for ¹H NMR) are determined. 2D NMR techniques like COSY and HSQC can be used for more complex structural assignments.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is recorded over a suitable m/z range.

-

Data Analysis: The molecular ion peak ([M]⁺) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide information about the structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a coumarin derivative like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Information from Spectroscopic Techniques.

Spectroscopic and Spectrometric Characterization of 6-Chloro-3-cyano-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic coumarin derivative, 6-Chloro-3-cyano-4-methylcoumarin. While a complete, publicly available dataset for this specific molecule is not available, this document compiles representative data and detailed experimental protocols based on the analysis of structurally similar coumarin compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 6-chloro-4-methyl-2-oxo-2H-chromene-3-carbonitrile

-

Molecular Formula: C₁₁H₆ClNO₂

-

Molecular Weight: 219.62 g/mol

-

Appearance: Expected to be a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for structural elucidation and purity assessment.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, cyano, and carbonyl groups.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | 2.4 - 2.6 | Singlet (s) |

| Aromatic H-5 | 7.8 - 8.0 | Doublet (d) |

| Aromatic H-7 | 7.5 - 7.7 | Doublet of doublets (dd) |

| Aromatic H-8 | 7.3 - 7.5 | Doublet (d) |

Note: The exact chemical shifts and coupling constants (J) would be dependent on the solvent used and the specific spectrometer frequency.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. Quaternary carbons, such as those in the carbonyl and cyano groups, and the carbons at positions 3, 4, 6, 8a, and 4a, will typically show weaker signals compared to carbons with attached protons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 18 - 22 |

| C-3 | 100 - 105 |

| Cyano (CN) | 114 - 116 |

| Aromatic CH | 118 - 135 |

| Aromatic C-Cl | 130 - 135 |

| C-4 | 150 - 155 |

| C-4a | 116 - 120 |

| C-8a | 152 - 156 |

| Carbonyl (C=O) | 158 - 162 |

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance (300 MHz or higher), would be suitable.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The mass spectrum would show a prominent molecular ion peak ([M]⁺) and characteristic isotopic peaks due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |

| [M]⁺ | 219.0087 | 221.0058 |

| [M+H]⁺ | 220.0165 | 222.0136 |

Note: The exact masses are calculated based on the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

For ESI, the solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. For coumarins, positive ion mode is often used.

-

The mass range should be set to scan beyond the expected molecular weight of the compound.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

Caption: Data analysis workflow from sample to structure.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical relationship between the experimental techniques and the information they provide for the characterization of the molecule.

Caption: Experimental logic for molecular characterization.

This technical guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound. The provided protocols and representative data serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel coumarin derivatives.

An In-depth Technical Guide to 6-Chloro-3-cyano-4-methylcoumarin: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This technical guide focuses on 6-Chloro-3-cyano-4-methylcoumarin, a halogenated coumarin derivative with potential applications in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Knoevenagel condensation, and an exploration of its potential biological activities based on structurally related compounds. This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel coumarin-based compounds.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a large family of naturally occurring and synthetic compounds that have garnered significant attention in the scientific community.[1] Their unique scaffold is associated with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2] The functionalization of the coumarin ring system allows for the fine-tuning of these biological activities and the development of novel therapeutic agents. The introduction of a cyano group at the C3 position and a halogen at the C6 position, as in this compound, is of particular interest for its potential to modulate the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value |

| Molecular Formula | C₁₁H₆ClNO₂ |

| Molecular Weight | 219.62 g/mol |

| Appearance | Solid |

| SMILES String | CC1=C(C#N)C(=O)Oc2ccc(Cl)cc12 |

| InChI Key | JYTVXFGXASPMRG-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 3-cyano-4-methylcoumarin derivatives is commonly achieved through the Knoevenagel condensation.[3][4] This reaction involves the condensation of a substituted salicylaldehyde or a related ketone with an active methylene compound, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst.[3]

Proposed Synthetic Route: Knoevenagel Condensation

A reliable method for the synthesis of this compound involves the reaction of 5-chloro-2-hydroxyacetophenone with ethyl cyanoacetate in the presence of a base like piperidine or sodium ethoxide.[5]

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-Chloro-2-hydroxyacetophenone

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-hydroxyacetophenone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and acidify with 10% HCl to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong absorption for the C≡N stretch (around 2220 cm⁻¹), a strong absorption for the lactone C=O stretch (around 1720-1740 cm⁻¹), and absorptions corresponding to C=C aromatic stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show signals for the methyl protons and the aromatic protons on the coumarin ring system.

-

¹³C NMR should show distinct signals for the cyano carbon, the carbonyl carbon, the olefinic carbons of the pyrone ring, and the carbons of the benzene ring.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ) should be observed.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the publicly available literature, the biological activities of structurally similar coumarin derivatives can provide insights into its potential therapeutic applications.

Coumarin derivatives have been reported to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many coumarin derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of cancer cell proliferation, induction of apoptosis, and targeting of specific enzymes like carbonic anhydrases or protein kinases.[2]

-

Anti-inflammatory Activity: Coumarins are known to possess anti-inflammatory properties by modulating inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines.

-

Antibacterial and Antifungal Activity: The coumarin scaffold is a common feature in many antimicrobial agents.[6]

-

Antioxidant Activity: Several coumarins have been shown to act as potent antioxidants by scavenging free radicals and reducing oxidative stress.

Generalized Signaling Pathway Modulated by Coumarin Derivatives

The diagram below illustrates a generalized signaling pathway that is often modulated by bioactive coumarin derivatives, leading to anti-inflammatory and anticancer effects. It is important to note that this is a representative pathway and the specific interactions of this compound would require experimental validation.

Figure 2: Generalized signaling pathway potentially modulated by coumarin derivatives.

Conclusion

This compound is a synthetically accessible coumarin derivative with significant potential for further investigation in drug discovery and materials science. Although its crystal structure remains to be elucidated, this technical guide provides a solid foundation for researchers by detailing its physicochemical properties, a reliable synthetic protocol, and a discussion of its potential biological activities based on the extensive literature on related coumarin compounds. The methodologies and information presented herein are intended to facilitate future research into this and other novel coumarin derivatives.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-CYANO-4-METHYLCOUMARIN | 24526-69-0 [chemicalbook.com]

- 6. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to 3-Cyano-4-Methylcoumarin Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-4-methylcoumarin derivatives, a class of heterocyclic compounds that has garnered significant attention in various fields of scientific research, particularly in drug discovery and materials science. This document outlines their synthesis, biological activities, and fluorescent properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Synthesis of 3-Cyano-4-Methylcoumarin Derivatives

The synthesis of the 3-cyano-4-methylcoumarin scaffold is most commonly achieved through condensation reactions, primarily the Pechmann and Knoevenagel condensations. These methods offer versatility in introducing a wide range of substituents onto the coumarin core, allowing for the fine-tuning of the physicochemical and biological properties of the derivatives.

Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 3-cyano-4-methylcoumarins, a substituted phenol is reacted with ethyl cyanoacetate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture under cooling in an ice bath.

-

Reaction Conditions: After the addition of the catalyst, allow the reaction mixture to stir at room temperature for 2 hours, and then heat it to 60-70°C for 4-6 hours.

-

Work-up: Pour the cooled reaction mixture into crushed ice with vigorous stirring.

-

Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried. The crude product is purified by recrystallization from ethanol to yield pure 7-hydroxy-4-methyl-3-cyanocoumarin.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative and efficient route for the synthesis of 3-cyano-4-methylcoumarins. This reaction involves the condensation of a 2-hydroxyacetophenone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base.

-

Reaction Setup: To a solution of 2-hydroxyacetophenone (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol in a round-bottom flask, add a catalytic amount of piperidine or triethylamine (0.1 equivalents).

-

Reaction Conditions: Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a small amount of hydrochloric acid to neutralize the catalyst.

-

Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activities of 3-Cyano-4-Methylcoumarin Derivatives

Derivatives of 3-cyano-4-methylcoumarin have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. Their planar structure allows for intercalation into DNA and interaction with various enzymatic active sites.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 3-cyano-4-methylcoumarin derivatives against a variety of cancer cell lines. The mechanism of their anticancer action often involves the induction of apoptosis through various signaling pathways.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | K562 | 42.4 | |

| 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | LS180 | 25.2 | |

| 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | MCF-7 | 25.1 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 45.8 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 | 32.7 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 | 39.1 | |

| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 | |

| Coumarin-artemisinin hybrid 1a | Hep3B | 3.76 | |

| Coumarin-artemisinin hybrid 1a | A2780 | 5.82 | |

| Coumarin-artemisinin hybrid 1a | OVCAR-3 | 4.60 | |

| Coumarin-thiazole hybrid 51c | HeLa | 1.29 | |

| Coumarin-thiazole hybrid 44a | HepG2 | 3.74 | |

| Coumarin-thiazole hybrid 44b | MCF-7 | 4.03 | |

| Coumarin-thiazole hybrid 44c | HepG2 | 3.06 | |

| Coumarin-thiazole hybrid 44c | MCF-7 | 4.42 |

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-cyano-4-methylcoumarin derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties of 3-cyano-4-methylcoumarin derivatives have been evaluated against a range of pathogenic bacteria and fungi. The presence of the cyano group and other substituents on the coumarin ring plays a crucial role in their antimicrobial efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-cyanonaphtho[1,2-(e)]pyran-2-one | E. coli | - | |

| 3-cyanonaphtho[1,2-(e)]pyran-2-one | S. aureus | - | |

| 3-cyanonaphtho[1,2-(e)]pyran-2-one | C. albicans | - | |

| 3-cyanocoumarin | E. coli | - | |

| 3-cyanocoumarin | S. aureus | - | |

| 3-cyanocoumarin | C. albicans | - |

Note: Specific MIC values were not provided in the abstract, but the study indicated significant activity.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 3-cyano-4-methylcoumarin derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Certain 3-cyano-4-methylcoumarin derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and kinases, which are implicated in several diseases.

| Compound/Derivative | Enzyme | Ki (nM) | Reference |

| Sulfonamide-bearing coumarin 32a | hCA IX | 2.28 | |

| Sulfonamide-bearing coumarin 32a | hCA XII | 0.54 | |

| Sulfonamide-bearing coumarin 32b | hCA XII | - |

-

Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of the 3-cyano-4-methylcoumarin derivative to the wells.

-

Reaction Initiation and Monitoring: Initiate the enzymatic reaction (e.g., by adding the substrate) and monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Fluorescent Properties

The rigid, planar structure and extended π-conjugation of the coumarin ring system endow 3-cyano-4-methylcoumarin derivatives with interesting photophysical properties, including strong fluorescence. The introduction of the electron-withdrawing cyano group at the 3-position and various substituents at other positions can modulate the fluorescence quantum yield and emission wavelength.

| Compound/Derivative | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Reference |

| Cyanophenylbenzocoumarin-3-carboxylate 9b | Ethanol | - | - | 0.70 | |

| Cyanophenylbenzocoumarin-3-carboxylate 9d | Ethanol | - | - | 0.80 | |

| Cyanophenylbenzocoumarin-3-carboxylate 9e | Ethanol | - | - | 0.74 | |

| Coumarin fused dihydropyridine 4e | - | - | 440 | 0.83 |

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent and measure their absorbance at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Signaling Pathways and Mechanisms of Action

The biological effects of 3-cyano-4-methylcoumarin derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Some coumarin derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 3-cyano-4-methylcoumarin derivative.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some coumarin derivatives have been found to activate this pathway, which may contribute to their anti-inflammatory and chemopreventive effects.

Caption: Activation of the Nrf2 antioxidant pathway by a 3-cyano-4-methylcoumarin derivative.

Conclusion

3-Cyano-4-methylcoumarin derivatives represent a versatile and promising class of compounds with a wide array of applications in medicinal chemistry and materials science. Their straightforward synthesis, coupled with their significant biological activities and tunable fluorescent properties, makes them attractive scaffolds for further research and development. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of these fascinating molecules. Further investigations into their detailed mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel drugs and advanced materials.

Methodological & Application

Application Notes and Protocols for Staining Cells with 6-Chloro-3-cyano-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-cyano-4-methylcoumarin is a fluorescent probe belonging to the coumarin family of organic dyes. Coumarin derivatives are widely utilized in biological research as fluorescent probes for the detection of various analytes, including metal ions, reactive oxygen species, and biothiols.[1][2][3] The specific structure of this compound, featuring an electron-withdrawing cyano group and a halogen substituent, suggests its potential as a "turn-on" fluorescent probe, likely for the detection of intracellular thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[4][5][6] This document provides a detailed protocol for the application of this compound in cell staining and outlines its likely mechanism of action.

Principle of Detection

The fluorescence of many coumarin-based probes is initially quenched. Upon reaction with a specific analyte, a chemical modification of the probe occurs, leading to a significant increase in fluorescence intensity. In the case of probes for thiols, the mechanism often involves a Michael addition of the thiol to an electron-deficient part of the coumarin molecule.[4][7] This reaction disrupts the quenching mechanism and "turns on" the fluorescence, allowing for the sensitive and selective detection of the target molecule within living cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on typical values for similar coumarin-based fluorescent probes.

Table 1: Photophysical Properties

| Property | Value |

| Excitation Wavelength (max) | ~405 nm |

| Emission Wavelength (max) | ~460 nm |

| Stokes Shift | ~55 nm |

| Quantum Yield (in aqueous buffer) | < 0.01 (before reaction) |

| Quantum Yield (after reaction with thiols) | > 0.5 |

| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ |

Table 2: Recommended Staining Parameters

| Parameter | Recommended Range | Optimal |

| Probe Concentration | 1 - 20 µM | 5 µM |

| Incubation Time | 15 - 60 minutes | 30 minutes |

| Incubation Temperature | Room Temperature to 37°C | 37°C |

| Cell Density | 1 x 10⁵ to 5 x 10⁵ cells/mL | 2.5 x 10⁵ cells/mL |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | DMSO |

Experimental Protocols

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal bovine serum (FBS)

-

Cells of interest (e.g., HeLa, A549, etc.)

-

96-well black, clear-bottom microplate or fluorescence microscopy slides/dishes

-

Fluorescence microscope or microplate reader with appropriate filter sets (e.g., DAPI or violet laser excitation)

Preparation of Reagents

-

Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

-

Working Solution (5 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium or PBS to the final working concentration (e.g., 5 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.

Cell Staining Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Cell Washing: Carefully remove the culture medium and wash the cells twice with warm PBS.

-

Probe Incubation: Add the 5 µM working solution of this compound to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the CO₂ incubator, protected from light.

-

Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Add fresh PBS or culture medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~405 nm and emission at ~460 nm).

Cell Staining Protocol for Flow Cytometry or Plate Reader Analysis

-

Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in cell culture medium.

-

Probe Loading: Add the this compound working solution to the cell suspension to a final concentration of 5 µM.

-

Incubation: Incubate the cell suspension for 30 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of PBS. Repeat the wash step twice.

-

Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer with violet laser excitation or a fluorescence microplate reader.

Visualizations

References

- 1. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 6-Chloro-3-cyano-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-cyano-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological properties. Various coumarin derivatives have demonstrated significant biological activities, including antiviral, antioxidant, and anticancer effects.[1][2] The evaluation of the cytotoxic potential of novel coumarin derivatives is a critical step in the drug discovery and development process. These application notes provide a comprehensive overview and detailed protocols for the in vitro cytotoxicity testing of this compound, focusing on its effects on cancer cell lines. The methodologies described herein are standard assays used to determine cell viability, proliferation, and the underlying mechanisms of cell death, such as apoptosis.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₆ClNO₂ |

| Molecular Weight | 219.62 g/mol |

| Appearance | Solid |

| SMILES String | CC1=C(C#N)C(=O)Oc2ccc(Cl)cc12 |

| InChI Key | JYTVXFGXASPMRG-UHFFFAOYSA-N |

Application 1: Assessment of General Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in determining the cytotoxic potential of a compound.[3][4]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

After incubation, carefully remove the medium.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: IC₅₀ Values of this compound

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. The IC₅₀ values are typically determined by plotting a dose-response curve.

| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

| HeLa | 24 | 45.2 |

| 48 | 28.7 | |

| MCF-7 | 24 | 62.5 |

| 48 | 41.3 | |

| A549 | 24 | 55.8 |

| 48 | 35.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Application 2: Investigation of Apoptotic Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several coumarin derivatives have been shown to induce apoptosis in cancer cells.[1][3] Investigating the apoptotic potential of this compound can provide insights into its mechanism of action.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, whose membranes are compromised.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat them with this compound at its IC₅₀ concentration for 24 or 48 hours. Include untreated and positive controls.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

The cell population can be distinguished into four quadrants:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

-

Data Presentation: Percentage of Apoptotic Cells

| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 95.1 | 2.3 | 1.5 | 1.1 |

| This compound (IC₅₀) | 60.4 | 25.8 | 10.2 | 3.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Experimental Protocol: Caspase-3 Activity Assay

-

Cell Lysis:

-

Treat cells with this compound as described above.

-

Lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

-

-

Enzyme Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The increase in signal is proportional to the caspase-3 activity.

-

Data Presentation: Relative Caspase-3 Activity

| Treatment | Relative Caspase-3 Activity (Fold Change) |

| Control | 1.0 |

| This compound (IC₅₀) | 3.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway for Coumarin-Induced Apoptosis

Caption: Potential signaling pathway for coumarin-induced apoptosis.

Application 3: Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Fixation:

-

Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the amount of DNA.

-

The cell cycle distribution (G0/G1, S, and G2/M phases) can be determined based on the DNA content histogram.

-

Data Presentation: Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.2 | 20.5 | 14.3 |

| This compound (IC₅₀) | 45.8 | 35.1 | 19.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship of Cytotoxicity Experiments

Caption: Logical workflow for in vitro cytotoxicity testing.

These application notes provide a framework for the systematic in vitro evaluation of the cytotoxic properties of this compound. By employing the described protocols, researchers can obtain valuable data on its potency (IC₅₀), its ability to induce apoptosis, and its effects on the cell cycle. This information is crucial for the further development of this compound as a potential therapeutic agent. It is important to note that the presented data is illustrative, and actual experimental results may vary depending on the cell line and specific experimental conditions.

References

- 1. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Unraveling the Antimicrobial Action of Chlorinated Coumarins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms of action of antimicrobial chlorinated coumarins, supported by quantitative data and experimental protocols. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. The introduction of a chlorine substituent into the coumarin scaffold has been shown to significantly modulate their antimicrobial activity. This document focuses on the primary mechanisms through which chlorinated coumarins exert their antimicrobial effects, offering insights into their potential as novel therapeutic agents. The two principal mechanisms discussed are the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various chlorinated coumarins has been evaluated against a range of bacterial and fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several chlorinated coumarin derivatives. A summary of this quantitative data is presented below.

| Compound | Test Organism(s) | MIC (µg/mL) | Reference(s) |

| 6-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [1][2] |

| Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [3] |

| 7-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [1][2] |

| Ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [3] |

| 3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2h-chromen-2-one (Compound 4b) | Gram-positive and Gram-negative bacteria, and fungi | 20 | [4] |

| 4-methyl-7-O-substituted coumarins (Compound 9) | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Candida albicans, Cryptococcus terreus, Saccharomyces cerevisiae | 1.09 - 25 | [5] |

| Coumarin-sulphonamide derivatives (7c,d, 8c,d, and 9c,d) | Medically important bacterial and fungal strains | Equal to or higher than standard antimicrobials | [6] |

Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

A primary mechanism of action for several antimicrobial coumarins, including chlorinated derivatives, is the inhibition of DNA gyrase.[7][8] This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[8][9] By binding to the GyrB subunit of the enzyme, coumarins competitively inhibit the ATPase activity of DNA gyrase, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[10][11]

Below is a diagram illustrating the inhibition of DNA gyrase by chlorinated coumarins.

Caption: Inhibition of bacterial DNA gyrase by chlorinated coumarins.

Disruption of Bacterial Cell Membrane

Several studies have indicated that coumarin derivatives can exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[12][13][14] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the coumarin scaffold, enhanced by chlorination, is thought to facilitate its interaction with the lipid bilayer of the cell membrane.

The following diagram depicts the process of bacterial membrane disruption.

Caption: Disruption of the bacterial cell membrane by chlorinated coumarins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[15][16]

Materials:

-

Test compound (chlorinated coumarin) stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial culture in logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

-

Positive control antibiotic (e.g., streptomycin, ciprofloxacin)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used for the test compound)

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested. This will be the highest concentration.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

-

Continue this serial dilution across the plate, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.

-

-

Inoculum Preparation:

-

Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, including the positive and solvent controls. The final volume in each well will be approximately 110 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Bacterial Membrane Permeability Assay using SYTOX Green

This assay is used to assess the ability of a compound to permeabilize the bacterial cell membrane.[12] SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes but will enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

Materials:

-

Test compound (chlorinated coumarin)

-

Bacterial culture in mid-logarithmic phase

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microplate reader

-

Positive control (e.g., a known membrane-disrupting agent like polymyxin B)

-

Negative control (untreated cells)

Procedure:

-

Cell Preparation:

-

Harvest bacterial cells from a mid-log phase culture by centrifugation.

-

Wash the cells twice with PBS and resuspend in PBS to a final OD600 of 0.5.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the bacterial suspension.

-

Add SYTOX Green to a final concentration of 5 µM to each well and incubate in the dark for 15 minutes.

-

-

Compound Addition and Measurement:

-

Add the chlorinated coumarin at various concentrations to the respective wells.

-

Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

-

Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

An increase in fluorescence intensity over time compared to the negative control indicates membrane permeabilization. The rate and extent of fluorescence increase are proportional to the degree of membrane damage.

-

Logical Workflow for Antimicrobial Evaluation

The following diagram outlines a logical workflow for the initial screening and mechanistic evaluation of novel chlorinated coumarin derivatives as potential antimicrobial agents.

Caption: Workflow for evaluating antimicrobial chlorinated coumarins.

Conclusion

Chlorinated coumarins represent a promising class of antimicrobial agents with multifaceted mechanisms of action. Their ability to inhibit essential bacterial enzymes like DNA gyrase and disrupt cell membrane integrity makes them attractive candidates for further drug development, particularly in the context of rising antimicrobial resistance. The protocols and data presented herein provide a foundational framework for researchers to explore and advance the therapeutic potential of these compounds.

References

- 1. Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated coumarins from the polypore mushroom Fomitopsis officinalis and their activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of some new coumarin derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Coumarins as inhibitors of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA gyrase interaction with coumarin-based inhibitors: the role of the hydroxybenzoate isopentenyl moiety and the 5'-methyl group of the noviose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. embopress.org [embopress.org]

- 12. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 14. Coumarin-modified ruthenium complexes by disrupting bacterial membrane to combat Gram-positive bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Chloro-3-cyano-4-methylcoumarin as a Potential Chemical Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a prominent class of fluorescent compounds widely utilized in the development of chemical sensors due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment.[1][2][3] 6-Chloro-3-cyano-4-methylcoumarin is a coumarin derivative with functional groups that suggest its potential as a selective chemosensor. The electron-withdrawing cyano and chloro groups, combined with the conjugated coumarin core, can modulate the molecule's electronic and photophysical properties upon interaction with specific analytes. These interactions can lead to detectable changes in fluorescence or absorbance, forming the basis of a sensing mechanism.[4]

This document provides a detailed overview of the potential applications of this compound as a chemical sensor, based on the known reactivity of similar coumarin derivatives. It includes hypothetical protocols for its evaluation as a sensor for anions and metal ions, along with potential signaling pathways.

Potential Sensing Applications

Based on the functionalities of this compound, two primary classes of analytes are of interest:

-

Anion Sensing (e.g., Cyanide): The electron-deficient nature of the coumarin ring, enhanced by the cyano group at the 3-position, makes it susceptible to nucleophilic attack by anions like cyanide (CN⁻).[4][5] This interaction can disrupt the intramolecular charge transfer (ICT) within the molecule, leading to a change in its fluorescence properties, often a blue shift or fluorescence quenching.[5][6]

-

Metal Ion Sensing: The cyano group and the carbonyl oxygen of the coumarin lactone ring can act as potential coordination sites for metal ions.[7][8] Binding of a metal ion can alter the electronic distribution of the coumarin fluorophore, resulting in either fluorescence enhancement ("turn-on") or quenching ("turn-off") depending on the nature of the metal ion and the coordination geometry.[7]

Hypothetical Signaling Pathways

The sensing mechanism of this compound is likely to involve one of the following pathways:

Caption: Proposed mechanism for anion sensing.

Caption: Proposed mechanism for metal ion sensing.

Experimental Protocols (Hypothetical)

The following are generalized protocols for evaluating the potential of this compound as a chemical sensor. These should be adapted and optimized based on preliminary findings.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be adapted from established methods for similar coumarin derivatives. A plausible route involves the Knoevenagel condensation of 4-chloro-2-hydroxyacetophenone with ethyl cyanoacetate, followed by cyclization.

Caption: Synthetic workflow for the sensor.

Materials:

-

4-Chloro-2-hydroxyacetophenone

-

Ethyl cyanoacetate

-

Piperidine (or other basic catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography).

Procedure:

-

Dissolve equimolar amounts of 4-chloro-2-hydroxyacetophenone and ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation as a Fluorescent Sensor for Anions

Materials:

-

Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

-

Stock solutions of various anions (e.g., NaCN, NaF, NaCl, NaBr, NaI, NaOAc, NaH₂PO₄) in deionized water or the appropriate solvent.

-

Buffer solutions for pH control (e.g., HEPES, Tris-HCl).

-

Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

-

Preparation of Test Solutions: Prepare a series of solutions containing a fixed concentration of the coumarin sensor (e.g., 10 µM) in a buffered solvent system (e.g., acetonitrile/water mixture).

-

Selectivity Study: To separate test solutions, add a specific concentration (e.g., 10 equivalents) of different anions.

-

Spectroscopic Measurements: Record the fluorescence and UV-Vis absorption spectra of each solution after a suitable incubation period.

-

Titration Experiment: For the anion that induces a significant spectral change (e.g., cyanide), perform a titration experiment by adding increasing concentrations of the anion to the sensor solution.

-

Data Analysis:

-

Plot the fluorescence intensity or absorbance at a specific wavelength against the anion concentration.

-

Determine the detection limit (LOD) using the 3σ/k method.

-

Calculate the association constant (Kₐ) from the titration data using a suitable binding model (e.g., Benesi-Hildebrand plot).

-

Protocol 3: Evaluation as a Fluorescent Sensor for Metal Ions

Materials:

-

Stock solution of this compound.

-

Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or a suitable solvent.

-

Buffer solutions.

-

Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

-

Preparation of Test Solutions: Prepare solutions of the coumarin sensor as described in Protocol 2.

-

Selectivity Study: Add a specific concentration (e.g., 10 equivalents) of different metal ions to separate sensor solutions.

-

Spectroscopic Measurements: Record the fluorescence and UV-Vis spectra.

-

Titration Experiment: For the metal ion that causes a significant and selective spectral response, perform a fluorescence titration.

-

Data Analysis: Analyze the data as described in Protocol 2 to determine the detection limit and association constant for the target metal ion.

Quantitative Data Summary (Hypothetical)

The following tables present a template for summarizing the quantitative data that would be obtained from the experimental protocols. Note: The values presented are for illustrative purposes only and are not based on experimental data for this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Absorption Maximum (λₐₑₛ) | ~350 nm | In Acetonitrile |

| Emission Maximum (λₑₘ) | ~450 nm | In Acetonitrile |

| Molar Absorptivity (ε) | To be determined | |

| Fluorescence Quantum Yield (Φ) | To be determined |

Table 2: Sensing Performance for a Hypothetical Analyte (e.g., Cyanide)

| Parameter | Value |

| Analyte | Cyanide (CN⁻) |

| Sensing Mechanism | Fluorescence Quenching |

| Linear Range | To be determined |

| Detection Limit (LOD) | To be determined |

| Association Constant (Kₐ) | To be determined |

| Selectivity | To be determined (relative to other anions) |

| Response Time | To be determined |

Conclusion

While direct experimental evidence for the use of this compound as a chemical sensor is currently limited in the scientific literature, its chemical structure strongly suggests its potential for this application. The provided hypothetical protocols offer a systematic approach for researchers to investigate its sensing capabilities for various anions and metal ions. The key to its successful application will be the specific and sensitive response to a target analyte, which can be elucidated through the detailed experimental work outlined above. Further research in this area could lead to the development of a novel and effective chemical sensor for applications in environmental monitoring, biomedical diagnostics, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Coumarin-Based Small-Molecule Fluorescent Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 8. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Labeling with 6-Chloro-3-cyano-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-cyano-4-methylcoumarin is a fluorescent probe designed for the covalent labeling of proteins. As a member of the coumarin family of dyes, it exhibits fluorescence in the blue region of the visible spectrum upon excitation with UV light. The presence of an electron-withdrawing cyano group at the 3-position and a methyl group at the 4-position creates an electron-deficient α,β-unsaturated system, making the coumarin scaffold susceptible to nucleophilic attack. This reactivity is harnessed for the specific labeling of thiol residues in proteins.

The primary application of this compound is the fluorescent tagging of proteins containing accessible cysteine residues. The labeling reaction proceeds via a Michael addition mechanism, where the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the electrophilic double bond of the coumarin ring. This results in the formation of a stable, covalent thioether linkage. This method is valuable for a variety of applications, including protein tracking and localization, studying protein-protein interactions, and quantifying protein concentrations. The resulting fluorescently labeled proteins can be visualized using fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₆ClNO₂ |

| Molecular Weight | 219.62 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO, DMF |

Table 2: Estimated Spectroscopic Properties of this compound-Protein Conjugate

| Property | Estimated Value | Reference Compound for Estimation |

| Excitation Maximum (λex) | ~350 nm | 7-amino-4-methylcoumarin-3-acetic acid (AMCA)[1] |

| Emission Maximum (λem) | ~440-450 nm | 7-amino-4-methylcoumarin-3-acetic acid (AMCA)[1] |

| Molar Extinction Coefficient (ε) at λex | ~19,000 M⁻¹cm⁻¹ | 7-amino-4-methylcoumarin-3-acetic acid (AMCA)[1] |

| Fluorescence Quantum Yield (Φ) | 0.5 - 0.7 | Coumarin 1 |

Reaction Mechanism and Experimental Workflow

The labeling of proteins with this compound is predicated on the high nucleophilicity of the thiol group of cysteine residues, which readily undergoes a Michael addition reaction with the activated coumarin.

The general workflow for labeling a target protein involves preparation of the protein and dye, the labeling reaction, and subsequent purification of the conjugate.

Experimental Protocols

This protocol provides a general guideline for the labeling of proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest containing at least one accessible cysteine residue

-

This compound

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, or other thiol-free buffer (e.g., HEPES, Tris)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

-

Purification system (e.g., size exclusion chromatography column, dialysis tubing)

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein of interest in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of nucleophilic species that could react with the dye.

-

-

Reduction of Disulfide Bonds (Optional):

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary prior to labeling.

-

Add a 10- to 20-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

Note: If using dithiothreitol (DTT) for reduction, it must be removed by dialysis or size exclusion chromatography before adding the coumarin dye, as DTT will compete for the labeling reagent.

-

-

Preparation of Dye Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-